molecular formula C9H11NO2 B1600727 Methyl 2-(2-methylpyridin-4-yl)acetate CAS No. 69582-95-2

Methyl 2-(2-methylpyridin-4-yl)acetate

Cat. No.: B1600727
CAS No.: 69582-95-2
M. Wt: 165.19 g/mol
InChI Key: CMIQBOGUZCQITE-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpyridin-4-yl)acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methylpyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-5-8(3-4-10-7)6-9(11)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIQBOGUZCQITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499888
Record name Methyl (2-methylpyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69582-95-2
Record name Methyl (2-methylpyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Context and Significance of Pyridylacetate Esters in Modern Organic Chemistry

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, a field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements. researchgate.netglobalresearchonline.net The pyridine ring is a six-membered aromatic ring structurally analogous to benzene, but with one carbon-hydrogen group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct properties, including a degree of water solubility and basicity, that make pyridine derivatives highly valuable in numerous scientific domains. nih.gov

In the realm of chemical research, pyridine scaffolds are ubiquitous. nih.gov They are integral components of many natural products, including essential vitamins like niacin and coenzymes. nih.gov Beyond their natural occurrence, synthetic pyridine derivatives have found extensive applications as ligands in organometallic chemistry, key reagents in asymmetric catalysis, and foundational structures in the development of functional nanomaterials. researchgate.netnih.gov The chemistry of these compounds is of considerable importance for synthesizing intermediates that lead to novel materials and biologically active molecules. researchgate.net Researchers widely explore pyridine derivatives for their broad spectrum of pharmacological activities, with applications as anti-inflammatory, antimicrobial, and antitumor agents, among others. globalresearchonline.netwisdomlib.org Their versatility makes them one of the most extensively applied scaffolds in drug design and discovery. nih.gov

Importance of Ester Functionality in Chemical Synthesis

Esters are a critical class of organic compounds defined by a carbonyl group adjacent to an ether linkage, with the general structure R-COOR'. labxchange.orgwikipedia.org They are typically formed through the reaction of a carboxylic acid and an alcohol, a process known as esterification. wikipedia.orgsolubilityofthings.com The ester functional group is fundamental to modern chemical synthesis due to its unique combination of stability and reactivity. libretexts.org

The significance of esters in organic chemistry is multifaceted:

Versatility in Synthesis: Esters serve as crucial intermediates in the creation of more complex organic molecules. solubilityofthings.com Their reactivity allows for transformations into other functional groups; for example, they can be hydrolyzed back to carboxylic acids and alcohols, converted to different esters via transesterification, or reduced to form primary alcohols or aldehydes. libretexts.orgopenstax.org

Presence in Nature: Esters are widespread in the natural world, contributing to the characteristic fragrances and flavors of many fruits and flowers. wikipedia.orgsolubilityofthings.com For instance, methyl butanoate is found in pineapples, while isopentyl acetate (B1210297) is a component of banana oil. openstax.org Furthermore, fats and oils are triesters of glycerol, highlighting their biological importance. wikipedia.orgsolubilityofthings.com

Industrial Applications: The chemical industry utilizes esters on a massive scale. personalcaremagazine.com They function as high-grade solvents for a wide array of plastics, resins, and lacquers. wikipedia.org Ethyl acetate is a common example of an ester used as an industrial solvent. openstax.org Additionally, esters are used as plasticizers to maintain the flexibility of polymers and are foundational monomers for producing polyesters, a major class of plastics. wikipedia.orgsolubilityofthings.com

This functional group acts as a bridge, connecting simpler chemical building blocks to more elaborate and functional molecules for use in both nature and industry. solubilityofthings.com

Positioning of Methyl 2-(2-methylpyridin-4-yl)acetate within Heterocyclic Chemistry Research

This compound is a specific molecule that embodies the convergence of the two chemical domains discussed above. As its name implies, its structure consists of a pyridine ring that is substituted with a methyl group at the 2-position and a methyl acetate group at the 4-position. This positions it as a pyridylacetate ester, a class of compounds that incorporates both the heterocyclic pyridine nucleus and the versatile ester functional group.

The significance of this compound in heterocyclic chemistry research stems from its potential as a specialized chemical intermediate. The pyridine ring provides a stable, aromatic core with a specific electronic and steric profile, while the ester moiety acts as a reactive handle for further synthetic modifications. The substitution pattern—with functional groups at the 2 and 4 positions—is also key, as it directs how the molecule can be used to construct larger, more complex architectures.

While research on this specific molecule is not as widespread as for parent compounds, its structure suggests its utility as a building block in areas where pyridine derivatives are prominent, such as pharmaceuticals and materials science. nih.govwisdomlib.org For example, related pyridyl esters are known intermediates in the synthesis of new heterocyclic compounds with potential biological activity. nih.gov The synthesis of various 2-methylpyridines is an active area of research, indicating the importance of this substitution pattern. mdpi.comniscpr.res.inresearchgate.net Therefore, this compound is best understood as a valuable synthetic precursor, designed to introduce a specific substituted pyridine fragment into a target molecule during a multi-step synthesis.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 69582-95-2
Molecular Formula C₉H₁₁NO₂
Formula Weight 165.19 g/mol
Boiling Point 138-139 °C (at 21 Torr)
Density (Predicted) 1.088 ± 0.06 g/cm³
pKa (Predicted) 5.95 ± 0.10

Data sourced from ChemicalBook. chemicalbook.com

Synthetic Methodologies and Route Development for Methyl 2 2 Methylpyridin 4 Yl Acetate

Established Synthetic Pathways to Pyridylacetate Compounds

Traditional methods for synthesizing the pyridylacetate core often rely on foundational organic reactions, including the functionalization of pre-existing pyridine (B92270) rings. These pathways, while well-established, form the basis upon which modern synthetic strategies are built.

Esterification of Pyridine Carboxylic Acid Derivatives

A fundamental approach to obtaining pyridylacetate esters is through the direct esterification of the corresponding pyridine carboxylic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. nih.gov The process can be conducted at reflux temperatures, and to drive the equilibrium towards the ester product, water formed during the reaction is continuously removed. rsc.org

The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. A cyclic process has been developed where the strong acid salt of the pyridine carboxylic acid ester itself acts as the catalyst for subsequent esterification reactions, allowing the catalyst to be reused. nih.gov

Reactants Catalyst Conditions Product Reference
Pyridine Carboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Reflux, Water removalPyridine Carboxylic Acid Ester nih.govrsc.org
Pyridine Carboxylic Acid, Aliphatic Alcohol (≥ C4)Alkane Sulfonic AcidReflux, Inert Solvent (e.g., Benzene)Pyridine Carboxylic Acid Ester rsc.org

Approaches via Alkylation and Arylation Reactions

Alkylation and arylation reactions provide versatile routes to pyridylacetate derivatives by forming the crucial carbon-carbon bond. These methods often start with functionalized pyridines, such as halopyridines or pyridine N-oxides. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are frequently employed, reacting halopyridines with nucleophiles like lithium enolates or silyl (B83357) enol ethers. acs.orgacs.org Another significant strategy involves the reaction of pyridine N-oxides with Grignard reagents. This transition-metal-free method allows for the regiospecific introduction of alkyl, alkynyl, or aryl groups at the 2-position of the pyridine ring. researchgate.net The reaction proceeds by the addition of the Grignard reagent to the pyridine N-oxide, followed by treatment with acetic anhydride, which facilitates a cyclization cascade to yield the 2-substituted pyridine. researchgate.net

A notable three-component synthesis utilizes the dual reactivity of Meldrum's acid derivatives. acs.orgbeilstein-journals.org In this approach, a pyridine-N-oxide is activated and undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate then acts as an electrophile, which can be opened by various nucleophiles, including alcohols, to yield the corresponding pyridylacetic acid derivative after decarboxylation. acs.orgbeilstein-journals.orgresearchgate.net This method is particularly powerful as it allows for the construction of diverse substituted 2-(pyridyl)acetic acid derivatives. acs.org

Pyridine Substrate Coupling Partner/Reagent Catalyst/Conditions Key Transformation Reference
HalopyridineLithium enolate, Silyl enol etherPalladium CatalystCross-coupling acs.orgacs.org
Pyridine N-oxideGrignard Reagent1. THF, rt; 2. Acetic Anhydride, 120°CRegiospecific C2-Alkylation/Arylation researchgate.net
Pyridine N-oxideMeldrum's Acid Derivative, Nucleophile (e.g., Alcohol)Three-component reactionArylation/Decarboxylative Substitution acs.orgbeilstein-journals.orgresearchgate.net

Novel and Optimized Synthetic Strategies

To overcome the limitations of traditional methods, such as harsh reaction conditions or the need for pre-functionalized starting materials, novel synthetic strategies are continuously being developed. These include the use of microwave irradiation and advanced catalytic systems to enhance reaction efficiency and selectivity.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. ajrconline.orgat.ua The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. organic-chemistry.orgnih.gov This is attributed to the efficient and rapid heating of the reaction mixture. at.ua

In the context of pyridylacetate synthesis, microwave heating has been successfully applied. For instance, in the three-component synthesis using Meldrum's acids, the final amidation step can be performed by heating the intermediate with an amine in a sealed microwave vial at 200 °C for just 20 minutes, yielding the desired amide in good yields. acs.orgacs.org Similarly, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be conducted in a single, high-yielding step under microwave irradiation at 170°C. organic-chemistry.org This one-pot procedure offers superior yields and complete regiochemical control compared to conventional heating. organic-chemistry.org The efficiency of MAOS makes it an attractive, green chemistry approach for the rapid synthesis of heterocyclic compounds. ajrconline.orgresearchgate.net

Reaction Type Starting Materials Microwave Conditions Reaction Time Advantage Reference
AmidationPyridyl-substituted intermediate, AmineToluene, 200 °C20 minRapid, good yields acs.orgacs.org
Bohlmann-Rahtz Pyridine SynthesisEthyl β-aminocrotonate, Alkynone170 °C (DMSO or solvent-free)10-20 minOne-pot, superior yields, regioselective organic-chemistry.org
Three-component reactionChalcone, 3-aminobut-2-enenitrile, Ammonium (B1175870) acetate (B1210297)130 °C30 minGood yields, short reaction time jocpr.com

Catalytic Systems for Compound Preparation

The development of novel catalytic systems is at the forefront of modern organic synthesis. For pyridylacetate preparation, various metal catalysts, including palladium, copper, and nickel, have been utilized to facilitate key bond-forming reactions. acs.orgacs.org These catalysts often enable reactions under milder conditions and with greater functional group tolerance.

For example, palladium catalysis is central to many cross-coupling strategies starting from halopyridines. acs.orgacs.org Furthermore, copper-catalyzed reactions have been shown to be effective for the functionalization of pyridine N-oxides. mdpi.com The choice of catalyst can significantly influence the outcome and efficiency of the synthesis.

Dual Gold/Silver Catalysis

A more recent and sophisticated approach involves the use of dual catalytic systems, where two different metals work synergistically to promote a reaction cascade. A prime example is dual gold/silver catalysis. nih.govacs.org While not yet reported for the direct synthesis of Methyl 2-(2-methylpyridin-4-yl)acetate, this strategy has been successfully applied to related 2-substituted pyridine derivatives, demonstrating its potential. nih.govacs.org

In one reported system, a dual gold/silver-catalyzed cascade involving C(sp³)–H alkynylation and iminoauration of 2-substituted pyridines with hypervalent iodine(III) reagents was used to synthesize indolizines. nih.govacs.org The proposed mechanism involves two Au(I)/Au(III) catalytic cycles. An alkynyl gold(III) species is first generated via oxidative addition of the hypervalent iodine reagent to a gold(I) species. This is followed by a dual gold/silver-catalyzed C(sp³)–H functionalization and a subsequent iminoauration process. acs.org The synergy between gold and silver is crucial; silver salts can act as halide scavengers to generate a more cationic and reactive gold catalyst, and in some cases, silver itself participates in key activation steps, such as C-H activation. acs.orgacs.org This cooperative catalysis allows for complex transformations to occur under mild conditions, providing access to a diverse range of functionalized heterocyclic compounds. acs.orgmdpi.com

Catalytic System Substrate Key Transformation Proposed Mechanism Reference
Dual Au/Ag2-Substituted Pyridine, Hypervalent Iodine(III) reagentC(sp³)–H Alkynylation / IminoaurationTandem cascade involving Au(I)/Au(III) cycles and Ag-catalyzed C-H activation nih.govacs.orgresearchgate.net
Palladium-Catalyzed Arylations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, palladium-catalyzed arylations are particularly relevant for introducing aryl groups onto the pyridine ring, leading to a diverse range of functionalized molecules.

The direct arylation of alkylpyridines using a palladium catalyst has been demonstrated as an effective strategy. nih.govnih.gov This approach often involves the activation of the pyridine ring to facilitate the cross-coupling reaction. One developed method utilizes N-methylpyridinium salts as transient activators, which are subsequently removed during the reaction sequence. nih.gov For alkylpyridines, selective arylation at specific positions, such as C6, can be achieved with the addition of co-catalysts like copper(I) bromide (CuBr). nih.gov The presence of a branched alkyl chain on the pyridine can enhance the reaction yield. nih.gov

Intramolecular C-H arylation catalyzed by palladium also presents a viable route for creating fused heterocyclic systems derived from pyridine amides. beilstein-journals.org For instance, the reaction of amides derived from picoline (methylpyridine) can proceed with palladium acetate (Pd(OAc)₂) as the catalyst, often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) to improve yields. beilstein-journals.orgrsc.org This highlights the potential for creating complex, polycyclic structures from pyridine-based starting materials.

The choice of ligand is crucial in palladium-catalyzed arylations of pyridines, influencing both reactivity and selectivity. Ligands such as 1,10-phenanthroline (B135089) have been employed for the C3-selective arylation of unprotected pyridines, offering a direct route to 3-arylpyridines. nih.gov The development of highly active palladium catalysts, including palladium-imidate complexes, has enabled challenging transformations on heterocyclic systems, sometimes with very low catalyst loadings, which is economically advantageous for large-scale synthesis. nih.govmdpi.com

The general mechanism for these palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the oxidative addition step, the palladium(0) catalyst reacts with an aryl halide. This is followed by transmetalation, where the aryl group from an organoboron compound (in the case of Suzuki coupling) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. youtube.com

Below is an interactive data table summarizing various palladium-catalyzed arylation reactions on pyridine derivatives, which could be adapted for the synthesis of analogs of this compound.

Catalyst SystemSubstrate TypeArylating AgentKey Features & ConditionsYield (%)
Pd(OAc)₂ / PPh₃Pyridine carboxamideAryl bromide (intramolecular)High temperature (e.g., 110 °C), DMA solvent70-94
Pd(OAc)₂ / 1,10-phenanthrolineUnprotected PyridineAryl halideC3-selective arylationNot specified
Pd(0) / ligandAlkylpyridinium saltAryl iodideTransient N-methyl activator, CuBr for C6-selectivityGood to Excellent
Pd-imidate catalystHalogenated heteroarenesArylboronic acidLow catalyst loading, potential for scale-upHigh

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of pyridine derivatives is essential for developing environmentally benign and sustainable manufacturing processes. acs.orgprinceton-acs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry approaches applicable to the synthesis of compounds like this compound include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. acs.org Green chemistry encourages the use of alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. acs.orgdigitallibrary.co.in For palladium-catalyzed cross-coupling reactions, performing the synthesis in water using specially designed surfactants to create micellar nanoreactors can enable reactions at room temperature with ppm levels of palladium catalyst. youtube.com This significantly reduces the environmental impact and simplifies product isolation.

Catalysis: The use of catalysts, particularly highly efficient ones like palladium complexes, is a fundamental principle of green chemistry. Catalysts allow for reactions to occur with higher atom economy, under milder conditions, and with reduced byproduct formation. acs.org The development of reusable heterogeneous catalysts, such as palladium nanoparticles supported on a polymer sponge, further enhances the green credentials of a process by simplifying catalyst recovery and reuse over multiple cycles. acs.org

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govmdpi.com Microwave-assisted synthesis has been shown to be an efficient method for producing pyridine derivatives with excellent yields in a fraction of the time required for traditional heating. nih.gov Similarly, ultrasonic irradiation can enhance the efficiency of synthesizing heterocyclic compounds, often leading to higher yields in shorter times. mdpi.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. Solvent- and halide-free synthesis methods, where reactants themselves act as the reaction medium, offer high atom economy and minimize waste generation. rsc.org

The following table outlines how green chemistry principles can be applied to the synthesis of pyridine derivatives.

Green Chemistry PrincipleApplication in Pyridine SynthesisPotential Benefits
Alternative SolventsUse of water with surfactants, ionic liquids, or supercritical CO₂.Reduced toxicity, flammability, and environmental pollution. acs.orgdigitallibrary.co.inyoutube.com
Efficient CatalysisLow-loading palladium catalysts, reusable heterogeneous catalysts.Lower costs, reduced metal contamination in the product, easier purification. youtube.comacs.org
Energy EfficiencyMicrowave-assisted synthesis, ultrasonic irradiation.Faster reactions, lower energy consumption, improved yields. nih.govmdpi.com
Waste MinimizationSolvent-free reactions, high atom economy routes.Reduced waste streams, simpler work-up procedures. rsc.org

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to industrial production requires careful process optimization and consideration of scale-up challenges. For the synthesis of this compound, particularly if it involves palladium-catalyzed steps, several factors are critical for a robust and economically viable process.

A primary concern during scale-up is the efficiency and loading of the catalyst. While a high catalyst loading might be acceptable in a lab setting, for large-scale production, it becomes a significant cost driver and can lead to issues with product purification and metal waste disposal. nih.govmdpi.com Therefore, process optimization often focuses on minimizing the catalyst concentration without compromising reaction yield and time. nih.govmdpi.com This can be achieved by screening different ligands, catalyst precursors, and reaction conditions.

Continuous flow chemistry offers a promising alternative to traditional batch processing for scale-up. nih.gov Flow reactors can provide better control over reaction parameters, improve heat and mass transfer, and enhance safety, particularly for highly exothermic or hazardous reactions. Automated flow systems can be used to rapidly optimize reaction conditions and can be scaled up by "numbering-up" (running multiple reactors in parallel) or by operating the system for extended periods, potentially leading to higher throughput and a greener process. nih.gov

The table below summarizes key considerations for the process optimization and scale-up of chemical syntheses.

ParameterLaboratory ScaleScale-Up ConsiderationsOptimization Strategies
Catalyst Loading Often high (e.g., 1-10 mol%)Must be minimized for cost and purityScreening of highly active catalysts and ligands, optimizing conditions. nih.govmdpi.com
Reaction Time Can be longNeeds to be reduced for throughputOptimization of temperature, concentration, and catalyst; use of flow chemistry. nih.gov
Solvent Volume High dilution commonShould be minimized (high concentration)High-concentration batch reactions or flow chemistry.
Purification Chromatography is commonChromatography is expensive and not ideal for large scaleDevelopment of crystallization-based purification methods.
Process Control Manual controlAutomated control for consistency and safetyImplementation of automated flow reactors and process analytical technology (PAT). nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Methylpyridin 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of Methyl 2-(2-methylpyridin-4-yl)acetate in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

High-Field ¹H NMR Spectroscopic Analysis

High-field ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule.

The aromatic region of the spectrum is characterized by three signals for the pyridine (B92270) ring protons. The proton at the C5 position typically appears as a doublet, coupled to the proton at the C6 position. The C6 proton, in turn, presents as a doublet, while the C3 proton is a singlet, reflecting its isolation from adjacent protons.

The aliphatic portion of the spectrum contains signals for the methyl group attached to the pyridine ring, the methylene (B1212753) bridge, and the methyl ester group. The methyl group on the pyridine ring (at C2) gives rise to a singlet, as does the methyl group of the ester functionality. The methylene protons (CH₂) adjacent to the ester and the pyridine ring also appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.49d1HH-6
7.08s1HH-3
7.04d1HH-5
3.71s3HOCH₃
3.65s2HCH₂
2.52s3HCH₃

Data is representative and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of this compound.

The spectrum typically shows nine distinct carbon signals. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the substituents. The aliphatic region contains signals for the methyl ester carbon, the methylene bridge carbon, and the methyl group carbon attached to the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
171.5C=O
158.8C-2
149.5C-6
147.2C-4
123.5C-5
122.1C-3
52.3OCH₃
42.9CH₂
24.3CH₃

Data is representative and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further solidify the structural assignment, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between coupled protons. For this compound, a key correlation would be observed between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, and H-6 to their corresponding carbon atoms (C-3, C-5, and C-6). Similarly, it would link the signals of the OCH₃, CH₂, and CH₃ protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the CH₂ protons to the C=O carbon, C-3, C-4, and C-5 of the pyridine ring.

Correlations from the OCH₃ protons to the C=O carbon.

Correlations from the CH₃ protons on the pyridine ring to C-2 and C-3.

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₉H₁₁NO₂, the calculated exact mass is 165.07898. HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the molecular formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁NO₂
Calculated Exact Mass165.07898
Ionization ModeESI+ (Electrospray Ionization, positive mode)
Observed Ion[M+H]⁺
Calculated m/z for [M+H]⁺166.08626

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecules and is particularly useful for identifying the functional groups present.

For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.

The aromatic pyridine ring would give rise to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~3000-2850C-H stretchAliphatic (CH₂, CH₃)
~1740C=O stretchEster
~1600-1400C=C, C=N stretchAromatic (Pyridine)
~1300-1100C-O stretchEster

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its two main structural components: the substituted pyridine ring and the methyl acetate (B1210297) group.

The pyridine moiety gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed in the 3150-3000 cm⁻¹ region. pw.edu.pl The characteristic C=C and C=N stretching vibrations of the pyridine ring appear in the 1650-1400 cm⁻¹ range. pw.edu.pl The presence of the methyl group substituent on the ring will also produce C-H stretching and bending vibrations.

The methyl acetate portion of the molecule contributes highly characteristic bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group is expected around 1720-1740 cm⁻¹. researchgate.net Additionally, C-O stretching vibrations from the ester linkage will be present, typically appearing as two distinct bands in the 1300-1000 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic (Pyridine)C-H Stretch3150 - 3000Medium-Weak
Aliphatic (CH₃, CH₂)C-H Stretch3000 - 2850Medium
Ester (C=O)Carbonyl Stretch1740 - 1720Strong
Aromatic (Pyridine)C=C and C=N Ring Stretch1650 - 1400Medium-Strong
Ester (C-O)C-O Stretch1300 - 1000Strong
Aromatic (Pyridine)C-H Out-of-Plane Bend900 - 675Strong

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric ring breathing modes of the pyridine ring are expected to be prominent in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.gov The SERS spectrum of this compound would be highly sensitive to the molecule's orientation on the metal surface. acs.org If the molecule adsorbs via the pyridine nitrogen's lone pair, the vibrational modes of the pyridine ring would be significantly enhanced. acs.orgresearchgate.net This technique can be used to study the molecule's interaction with surfaces, which is crucial in fields like catalysis and sensor development. Spectral changes can indicate how different functional groups interact with the SERS substrate. acs.org

Table 2: Expected Raman Bands for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic (Pyridine)Ring Breathing~1000 and ~1030
Aromatic (Pyridine)Trigonal Ring Breathing~1065
Aromatic (Pyridine)C-H In-Plane Bend1200 - 1250
Ester (C=O)Carbonyl Stretch1720 - 1740
Aliphatic (CH₃, CH₂)C-H Bending1440 - 1460

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyridine ring. Unsubstituted pyridine typically exhibits absorption bands resulting from π → π* and n → π* transitions. wikipedia.org The π → π* transitions are generally more intense and occur at lower wavelengths, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, is less intense and appears at a longer wavelength, around 270 nm in a non-polar solvent. wikipedia.org

The substitution on the pyridine ring with a methyl group and a methyl acetate group is expected to cause a shift in the absorption maxima (λmax). These substituents can alter the energy levels of the molecular orbitals, leading to either a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted pyridine. Analysis of these shifts provides insight into the electronic effects of the substituent groups.

Table 3: Typical Electronic Transitions for Pyridine Systems
Transition TypeTypical λmax (nm) for PyridineDescription
π → π~251Transition of an electron from a π bonding orbital to a π antibonding orbital. wikipedia.org
n → π~270Transition of a non-bonding electron (from Nitrogen) to a π antibonding orbital. wikipedia.org

Single Crystal X-ray Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The diffraction pattern produced when the crystal is exposed to an X-ray beam allows for the calculation of electron density maps, from which the atomic positions can be determined.

Table 4: Example of Data Obtained from a Single Crystal X-ray Diffraction Analysis
ParameterExample Data
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.3297
b (Å)7.3058
c (Å)12.4632
α (°)90
β (°)111.034
γ (°)90
Volume (ų)1472.8

Note: Data presented is for a related pyridine derivative, 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate, and serves as an illustration of the parameters obtained. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods. wikipedia.org

A common approach for purity analysis is reversed-phase HPLC (RP-HPLC), often utilizing a C18 stationary phase. researchgate.net In this method, a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used. researchgate.net The compound is separated from impurities based on differences in polarity. A UV detector is typically employed for detection, set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas chromatography is also a suitable method, particularly given the volatility of the ester. In GC, the compound is vaporized and passed through a column with a carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. Mass spectrometry (GC-MS) can be coupled with GC to provide definitive identification of the main peak and any impurities based on their mass-to-charge ratio and fragmentation patterns. wikipedia.org

Reactivity Profiles and Mechanistic Investigations of Methyl 2 2 Methylpyridin 4 Yl Acetate

Hydrolytic Stability and Ester Transformations

The ester linkage in Methyl 2-(2-methylpyridin-4-yl)acetate is the primary site for hydrolytic reactions, which can be promoted under acidic, basic, or enzymatic conditions. The stability of this compound is largely dependent on the pH of its environment.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester undergoes hydrolysis to yield 2-(2-methylpyridin-4-yl)acetic acid and methanol (B129727). This reaction is an equilibrium process, and its mechanism is essentially the reverse of a Fischer esterification. chemistrysteps.com The reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, which serves as the catalyst. libretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a methanol molecule to form the carboxylic acid. The catalyst is regenerated in the final step. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.com

Base-Mediated Hydrolysis

Base-mediated hydrolysis, commonly known as saponification, is a more effective method for converting this compound to its corresponding carboxylate salt. Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. chemistrysteps.com The process involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester.

Table 1: Comparison of Hydrolysis Conditions for Pyridine (B92270) Esters

Feature Acid-Catalyzed Hydrolysis Base-Mediated Hydrolysis (Saponification)
Reagents Dilute strong acid (e.g., HCl, H₂SO₄), excess water Strong base (e.g., NaOH, KOH) in aqueous solution
Mechanism Reversible equilibrium Irreversible process
Key Intermediate Protonated carbonyl Tetrahedral alkoxide intermediate
Initial Product Carboxylic acid and alcohol Carboxylate salt and alcohol
Driving Force Use of excess water Deprotonation of the final carboxylic acid
Catalyst Role Protonates carbonyl to activate it for nucleophilic attack Hydroxide ion acts as the nucleophile

Enzymatic Transformations

The ester bond in this compound is also a potential target for enzymatic transformation. Enzymes, particularly hydrolases such as esterases and lipases, are known to catalyze the hydrolysis of a wide range of esters under mild conditions. The biodegradation of pyridine and its derivatives has been observed in various microorganisms, which utilize enzymatic pathways for their metabolism. nih.govasm.org

The rate and feasibility of enzymatic hydrolysis would depend on the specific enzyme used and its substrate specificity. The transformation rate of pyridine derivatives is known to be influenced by the nature and position of substituents on the ring. nih.gov Research into the enzymatic reduction of pyridine N-oxide derivatives has shown that their reactivity is related to their electron-accepting potential, a factor that could also influence the accessibility of the ester group in this compound to enzymatic action. researchgate.net Such enzymatic processes are foundational to the biosynthesis and degradation of various pyridine-containing natural products. nih.gov

Pyridine Ring Reactivity

The pyridine ring in this compound is electron-deficient due to the high electronegativity of the nitrogen atom. This electronic characteristic makes the ring generally unreactive toward electrophiles but susceptible to attack by nucleophiles. imperial.ac.uk

Nucleophilic Substitution Reactions

The pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. stackexchange.comechemi.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comechemi.com In the case of this compound, the C4 position is already substituted. While the C2 position has a methyl group, the C6 position remains a potential site for nucleophilic attack, although it is generally less reactive than the C4 position.

Table 2: Relative Electron Density and Reactivity of the Pyridine Ring

Position Relative Electron Density Susceptibility to Nucleophilic Attack Susceptibility to Electrophilic Attack
N1 High Site of protonation/alkylation N/A
C2/C6 Low High Low
C4 Low High Low
C3/C5 Near Benzene Low Favored (but still low)

Reactivity of the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) in this compound is the molecule's most reactive site due to its position between two electron-withdrawing groups: the pyridine ring and the ester carbonyl group. This positioning dictates its acidity and susceptibility to participate in various carbon-carbon bond-forming reactions.

The hydrogen atoms on the methylene bridge, known as alpha-protons, are acidic. libretexts.org This acidity arises because the resulting conjugate base, a carbanion called an enolate, is stabilized by resonance. The negative charge is delocalized across the adjacent ester carbonyl group and, to some extent, into the electron-deficient pyridine ring. libretexts.orgvaia.com The resonance stabilization lowers the energy of the conjugate base, making the parent compound more acidic than a typical hydrocarbon. libretexts.org

Due to this acidity, the methylene bridge can be deprotonated by a suitable base. While weak bases like sodium hydroxide or alkoxides can generate the enolate in low concentrations, a strong, non-nucleophilic base is typically required for complete and irreversible deprotonation. libretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a commonly used reagent for this purpose, as it is a powerful base that quantitatively converts carbonyl compounds into their enolate anions without competing nucleophilic attack at the ester carbonyl. libretexts.orglibretexts.org

Table 1: Estimated pKa Values of Alpha-Protons in Related Compounds

Compound Functional Group Approximate pKa Reference(s)
Acetone (B3395972) Ketone 19-20 openstax.org, youtube.com
Methyl Acetate (B1210297) Ester 25 libretexts.org, youtube.com
Methyl Acetoacetate β-Keto Ester 11 openstax.org, libretexts.org

This table is generated based on data for analogous structures to provide a comparative context for the acidity of this compound.

The enolate generated from the deprotonation of this compound is a potent carbon nucleophile. This reactivity allows it to participate in various condensation reactions to form new carbon-carbon bonds. Two notable examples are the Knoevenagel and Claisen condensations.

Knoevenagel Condensation : This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. bas.bgmdpi.com The enolate of this compound can react with various carbonyl compounds, typically under basic catalysis, to yield an α,β-unsaturated product after dehydration. The reaction is a cornerstone for creating substituted alkenes. bas.bg Although often catalyzed by weak bases like piperidine (B6355638), the reaction can sometimes proceed even without a catalyst, particularly with reactive substrates like pyridinecarbaldehydes. bas.bgresearchgate.net

Claisen Condensation : This reaction involves the coupling of two ester molecules, where one forms an enolate and attacks the carbonyl group of the second. masterorganicchemistry.comlibretexts.org A "crossed" or "mixed" Claisen condensation occurs when the enolate of one ester reacts with a different, often non-enolizable, ester. ucla.eduorganic-chemistry.org The enolate of this compound could potentially undergo a self-condensation, or more effectively, react with a non-enolizable ester (e.g., methyl benzoate) in the presence of a strong, non-nucleophilic base like sodium hydride or LDA to form a β-keto ester. organic-chemistry.orgbyjus.com The driving force for the reaction is the formation of a highly stable, deprotonated β-keto ester product. masterorganicchemistry.comorganic-chemistry.org

Table 2: Representative Condensation Reactions

Reaction Type Reactant 1 Reactant 2 Potential Product
Knoevenagel This compound Benzaldehyde Methyl 2-(2-methylpyridin-4-yl)-3-phenylacrylate

This table presents hypothetical examples of condensation reactions involving this compound.

Oxidative and Reductive Transformations

The structural motifs within this compound—the activated methylene bridge, the pyridine methyl group, the ester, and the pyridine ring—offer multiple sites for oxidative and reductive transformations.

Several parts of the molecule can be targeted for oxidation using appropriate reagents.

Oxidation of the Methylene Bridge : The active methylene bridge is susceptible to oxidation. Strong oxidizing agents could potentially convert the -CH2- group into a carbonyl group (C=O), yielding Methyl 2-oxo-2-(2-methylpyridin-4-yl)acetate .

Oxidation of the Pyridine Methyl Group : The methyl group attached to the pyridine ring can be oxidized. Depending on the reaction conditions and the oxidant used, this can lead to the formation of a primary alcohol, an aldehyde, or a carboxylic acid. For example, vapor-phase oxidation of related alkylpyridines over metal oxide catalysts is a known industrial process. ect-journal.kz

N-Oxidation of the Pyridine Ring : The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Table 3: Potential Oxidation Products

Oxidation Site Reagent Class Potential Product
Methylene Bridge Strong Oxidants (e.g., KMnO4, CrO3) Methyl 2-oxo-2-(2-methylpyridin-4-yl)acetate
Pyridine Methyl Group Controlled Oxidants 2-(4-(2-methoxy-2-oxoethyl)pyridin-2-yl)methanol
Pyridine Methyl Group Strong Oxidants 4-(2-methoxy-2-oxoethyl)pyridine-2-carboxylic acid

This table outlines plausible oxidation products based on the functional groups present in the molecule.

The ester and the aromatic pyridine ring are the primary sites for reduction.

Reduction of the Ester Group : The methyl ester can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield 2-(2-methylpyridin-4-yl)ethan-1-ol . Milder reagents like sodium borohydride (B1222165) would likely be ineffective for this transformation under standard conditions.

Reduction of the Pyridine Ring : The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This typically requires hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel under pressure. mdpi.com This reaction would convert the aromatic heterocycle into a saturated one, producing Methyl 2-(2-methylpiperidin-4-yl)acetate .

Table 4: Potential Reduction Products

Reduction Site Reagent(s) Potential Product
Ester Carbonyl LiAlH4 2-(2-methylpyridin-4-yl)ethan-1-ol

This table summarizes the expected products from the reduction of the primary functional groups.

Mechanistic Studies of Key Reactions

While specific experimental mechanistic studies on this compound are not prevalent, the mechanisms of its key potential reactions can be elucidated from well-established chemical principles.

The central feature governing the reactivity of the methylene bridge is the formation of the resonance-stabilized enolate anion.

Enolate Formation : In the presence of a strong base like LDA, a proton is abstracted from the alpha-carbon. The resulting negative charge is shared between the alpha-carbon and the oxygen atom of the ester carbonyl group, as depicted by its resonance structures. The electron-withdrawing nature of the pyridine ring further stabilizes this carbanion. libretexts.orgvaia.com This delocalization makes the enolate a soft nucleophile, readily attacking electrophilic centers.

Knoevenagel Condensation Mechanism :

Step 1 : The base catalyzes the formation of the nucleophilic enolate of this compound.

Step 2 : The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

Step 3 : The alkoxide is protonated by the conjugate acid of the base (or a protic solvent) to form a β-hydroxy ester adduct.

Step 4 : Under the reaction conditions (often with heating), this adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product. bas.bg

Claisen Condensation Mechanism :

Step 1 : A strong, non-nucleophilic base (e.g., sodium ethoxide, LDA) deprotonates the alpha-carbon to form the enolate. libretexts.org

Step 2 : The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule (in a crossed Claisen, this would be the non-enolizable ester). This forms a tetrahedral alkoxide intermediate. libretexts.org

Step 3 : The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxy group (-OR) as a leaving group. This results in the formation of a β-keto ester. libretexts.org

Step 4 : Because the newly formed β-keto ester has protons on the carbon flanked by two carbonyls (pKa ≈ 11), which are significantly more acidic than the starting ester (pKa ≈ 25), the alkoxide base used in the reaction rapidly and irreversibly deprotonates it. masterorganicchemistry.com This final acid-base step is the thermodynamic driving force for the entire reaction. An acidic workup is required in the final step to protonate this enolate and isolate the neutral β-keto ester product.

Kinetic Investigations of Reaction Rates

A thorough search of scientific databases and chemical literature did not yield any specific kinetic studies on the reaction rates of this compound. To understand its reactivity, kinetic investigations would be essential. Such studies would typically involve:

Systematic variation of reaction conditions: This includes temperature, pressure, and the concentration of reactants and catalysts.

Monitoring reaction progress: Techniques such as spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or titration would be used to measure the rate of consumption of reactants or the formation of products over time.

A hypothetical data table for a kinetic study, for instance, on the hydrolysis of this compound, would resemble the following:

Hypothetical Kinetic Data for the Hydrolysis of this compound

ExperimentInitial [Compound] (mol/L)Initial [H₂O] (mol/L)Temperature (°C)Rate Constant (k) (s⁻¹)
10.155.525Data not available
20.255.525Data not available
30.155.550Data not available

Without experimental data, it is impossible to populate such a table or to provide any quantitative analysis of the reaction rates of this specific compound.

Reaction Mechanism Elucidation

Similarly, there is no specific information available regarding the elucidation of reaction mechanisms for this compound. The elucidation of a reaction mechanism involves a combination of experimental and computational methods to understand the step-by-step pathway from reactants to products. Key aspects of such an investigation would include:

Identification of intermediates and transition states: Spectroscopic techniques could be employed to detect transient species.

Isotope labeling studies: Replacing an atom with its isotope (e.g., ¹⁸O in water for a hydrolysis reaction) can help trace the path of atoms throughout the reaction.

Computational modeling: Quantum mechanical calculations can be used to model the potential energy surface of the reaction, providing insights into the structures and energies of intermediates and transition states.

For example, in a potential hydrolysis reaction, a key question to be answered would be whether the mechanism proceeds via an addition-elimination pathway involving a tetrahedral intermediate, and what the rate-determining step of this process is. However, without dedicated research on this compound, any discussion of its reaction mechanisms would be purely speculative and not based on scientific evidence.

Computational and Theoretical Chemistry Studies of Methyl 2 2 Methylpyridin 4 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and properties of a molecule. For a compound like Methyl 2-(2-methylpyridin-4-yl)acetate, these calculations can predict its geometry, vibrational modes, and electronic distribution, offering insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometry and predict vibrational spectra. For this compound, a typical DFT calculation, likely using the B3LYP functional with a basis set such as 6-311++G(d,p), would yield the equilibrium geometry of the molecule in its ground state. journal-vniispk.ruresearchgate.netnih.gov

These calculations would also provide a set of harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. researchgate.netscirp.org Key vibrational modes for this compound would include the C=O stretching of the ester group, C-O stretching, various C-H stretching and bending modes of the methyl and methylene (B1212753) groups, and the characteristic ring stretching and deformation modes of the substituted pyridine (B92270).

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound (Based on typical values for similar functional groups found in related molecules)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C=O StretchEster~1735
C-O StretchEster~1250
C-N StretchPyridine Ring~1350
Aromatic C=C/C=N StretchPyridine Ring~1600, ~1550
Asymmetric CH₃ StretchMethyl Group~2980
Symmetric CH₃ StretchMethyl Group~2870
CH₂ ScissoringMethylene Bridge~1465

This table is interactive. Users can sort the data by clicking on the column headers.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

For this compound, an MEP map would be expected to show regions of negative electrostatic potential (typically colored red) concentrated around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. researchgate.netnih.gov These regions represent the most likely sites for protonation or interaction with other electrophiles. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms. The pyridine ring itself would exhibit a complex potential distribution influenced by the electron-donating methyl group and the electron-withdrawing acetate (B1210297) substituent. researchgate.net Understanding the MEP is crucial for predicting how the molecule might interact with biological receptors or other reactants. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the side chain in this compound means that it can adopt multiple conformations. Understanding the relative energies of these conformers and the dynamics of their interconversion is key to a complete description of the molecule's behavior.

Conformational analysis involves exploring the potential energy surface (PES) of the molecule by systematically rotating the rotatable single bonds. For this compound, the key torsions are around the C-C bond connecting the pyridine ring to the methylene group and the C-C bond of the acetate moiety. A relaxed PES scan, performed using quantum chemical methods, would identify the low-energy conformers (local minima) and the transition states that connect them.

The analysis would likely reveal that the orientation of the ester group relative to the pyridine ring is a critical determinant of conformational stability. Steric hindrance between the ester group and the methyl group on the pyridine ring could lead to distinct, energetically favorable conformations. chemrxiv.orgnih.gov The results of such an analysis can be visualized in a potential energy diagram, showing the relative energies of the stable conformers and the energy barriers to their interconversion.

Molecular dynamics (MD) simulations can provide detailed insights into the intermolecular interactions of this compound with itself or with solvent molecules. youtube.comyoutube.com These simulations model the atomic motions over time, allowing for the study of dynamic processes like conformational changes and diffusion. youtube.comyoutube.com

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and hydrolysis of esters. By mapping the reaction pathway and identifying the structures and energies of reactants, products, and transition states, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.

For the formation of this compound, a common route is the Fischer esterification of 2-(2-methylpyridin-4-yl)acetic acid with methanol (B129727), typically under acidic catalysis. youtube.com Computational modeling of this reaction would involve locating the transition state for the nucleophilic attack of the methanol oxygen on the protonated carboxylic acid. rsc.org The calculated activation energy for this step would provide an estimate of the reaction rate.

The reaction mechanism for the formation of a similar picolinyl ester has been described as a two-step process involving activation of the carboxylic acid followed by transesterification. researchgate.net Similarly, computational studies can predict the mechanism of hydrolysis of this compound, which is the reverse of esterification. Both acid-catalyzed and base-catalyzed hydrolysis pathways could be investigated, with the calculations revealing the key intermediates and transition states for each. researchgate.netnih.gov

Ligand-Protein Docking Simulations (Conceptual, for scaffold exploration)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein). For a scaffold like this compound, docking simulations would be employed to explore its potential to fit into the active site of a target protein. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The ester group provides additional hydrogen bond accepting capabilities. These simulations are crucial in the early stages of drug discovery for identifying potential lead compounds by screening large virtual libraries against protein targets of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds related to this compound, a QSAR study would involve synthesizing a library of analogues with variations at different positions (e.g., changing the ester, modifying the 2-methyl group, or adding substituents to the ring). The biological activity of these compounds would be measured experimentally. Then, computational descriptors (representing electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods are used to build a model that correlates these descriptors with activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. ias.ac.innih.gov

Role of Methyl 2 2 Methylpyridin 4 Yl Acetate As a Building Block in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The unique arrangement of functional groups in Methyl 2-(2-methylpyridin-4-yl)acetate makes it a candidate for the synthesis of various heterocyclic structures. The ester can be hydrolyzed, converted to other functional groups, or used in cyclization reactions, while the pyridine (B92270) nitrogen offers a site for alkylation, oxidation, or participation in ring-forming reactions.

Pyridine-Fused Systems

While extensive research specifically detailing the use of this compound for creating pyridine-fused systems is not widely documented in the provided search results, the general reactivity of related pyridine derivatives suggests its potential in this area. For instance, analogous compounds are known to participate in reactions to form pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These syntheses often involve the reaction of a pyridine precursor with reagents like ethyl acetoacetate, malononitrile, or hydrazine (B178648) hydrate (B1144303) to construct the fused ring system. The strategic placement of the acetate (B1210297) side chain on the 2-methylpyridine (B31789) core could be leveraged for intramolecular cyclizations to forge new rings onto the parent pyridine structure.

Thiazole (B1198619) and Oxadiazole Derivatives

The synthesis of thiazole and oxadiazole rings often requires starting materials with specific functionalities that can undergo condensation and cyclization. For example, the synthesis of 4-methyl-2-(pyridin-4-yl)-thiazole derivatives has been achieved starting from pyridine-4-carbothioamide, which undergoes cyclization with ethyl 2-chloro-3-oxobutanoate. Subsequently, the resulting thiazole can be elaborated into oxadiazole derivatives. Although a direct pathway from this compound is not explicitly described, its ester functional group could be chemically converted to a hydrazide. This hydrazide intermediate is a common precursor for forming 1,3,4-oxadiazole (B1194373) rings through reactions with reagents like acetic anhydride. The synthesis of various oxadiazole, thiadiazole, and triazole derivatives is an active area of research due to their potential applications.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The utility of pyridine derivatives in MCRs is well-established. While specific examples involving this compound are not detailed in the available literature, its structure is amenable to such reactions. For example, the A³-coupling (aldehyde-alkyne-amine) is a type of MCR that could potentially involve a derivative of this compound. The development of novel MCRs continues to be a significant goal in organic synthesis for creating molecular diversity efficiently.

Precursor in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. Methylpyridines are important chemical products used in a range of industries, including fine chemicals, polymers, and agrochemicals. The synthesis of substituted pyridines, such as 2-methylpyridines, is often a key step in the production of these high-value products. For example, 2-methylpyridine is a precursor for 2-vinylpyridine, which has industrial uses. The functionalized side chain of this compound provides a handle for further molecular elaboration, making it a useful starting material for more complex targets.

Precursor ClassSynthetic ApplicationResulting Products/Intermediates
MethylpyridinesFine Chemical IndustryInsecticides, pharmaceuticals, polymers
Substituted PyridinesAgrochemicalsHerbicides, fungicides
Pyridine DerivativesPharmaceutical SynthesisActive pharmaceutical ingredients

Utility in Advanced Organic Synthesis Strategies

The development of advanced synthetic strategies aims to improve efficiency, selectivity, and structural diversity. This compound's structure is suited for modern synthetic methods that offer precise control over chemical reactions.

Chemodivergent Synthesis

Chemodivergent synthesis is a powerful strategy that allows for the creation of different products from a common set of starting materials simply by altering the reaction conditions, such as the catalyst, solvent, or temperature. This approach is highly valuable for generating diverse molecular scaffolds efficiently. For example, reactions starting from α-bromoketones and 2-aminopyridine (B139424) can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by tuning the catalyst and conditions. While a specific chemodivergent protocol starting with this compound has not been reported, its functional groups present opportunities for such selective transformations. The ability to switch between different reaction pathways by modifying catalysts or additives is a hallmark of this synthetic strategy.

StrategyDescriptionPotential Application with Pyridine Derivatives
Chemodivergent Synthesis Generation of multiple, distinct products from a single substrate by varying reaction conditions.Selective formation of different heterocyclic systems (e.g., amides vs. fused imidazoles) from aminopyridine precursors.

Potential for Bioorthogonal "Click Chemistry" Applications (if derivatized appropriately)

Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes. nih.govacs.org A cornerstone of this field is "click chemistry," which features reactions that are high-yielding, stereospecific, and generate minimal byproducts. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are premier examples of click reactions, widely used for bioconjugation. mdpi.commdpi.com

While this compound does not intrinsically possess a bioorthogonal handle, its structure is amenable to derivatization to incorporate the necessary reactive groups, such as azides or terminal alkynes. These modifications would transform the compound into a "clickable" building block, ready for conjugation to biomolecules or other molecular entities.

Several synthetic strategies can be envisioned for the introduction of bioorthogonal functionality onto the this compound scaffold.

Table 1: Proposed Strategies for Derivatization of this compound for Click Chemistry

Derivatization SiteProposed ReactionBioorthogonal HandleKey Reagents
Methyl Group (at C2) Halogenation followed by nucleophilic substitutionAzide (B81097) or AlkyneNBS (for bromination), Sodium Azide or Propargylamine
Pyridine Ring (at C5 or C6) C-H activation/functionalizationAlkynePalladium or Rhodium catalyst, Alkyne source
Ester Moiety Hydrolysis to carboxylic acid, followed by amide couplingAzide or AlkyneLiOH (hydrolysis), EDC/HOBt, Azido- or Alkynyl-amine

One plausible approach involves the functionalization of the 2-methyl group. This can be achieved through radical halogenation, for instance with N-bromosuccinimide (NBS), to form a benzylic-like bromide. This reactive intermediate can then undergo nucleophilic substitution with sodium azide to introduce an azide group, or with an alkynyl nucleophile, such as the anion of propargylamine, to install a terminal alkyne. rsc.org

Alternatively, direct C-H activation of the pyridine ring at positions 5 or 6 could be explored. Modern transition-metal catalysis, employing rhodium or palladium complexes, has enabled the direct introduction of functional groups, including alkynes, onto pyridine rings. nih.gov

A third strategy would involve modification of the ester group. Saponification of the methyl ester to the corresponding carboxylic acid would provide a handle for amide bond formation. nih.gov Coupling this carboxylic acid with an amine-containing azide or alkyne, using standard peptide coupling reagents like EDC and HOBt, would yield a derivatized molecule ready for click chemistry applications. rsc.org

Once functionalized with an azide or alkyne, this compound could be employed in various click chemistry applications, such as the labeling of biomolecules, the synthesis of complex molecular architectures, and the development of targeted drug delivery systems.

Development of Molecular Probes and Chemical Tools

Molecular probes are essential tools in chemical biology for the detection, imaging, and study of biological molecules and processes. researchgate.net The pyridine scaffold is a common feature in many fluorescent probes and bioactive molecules. researchgate.netnih.gov The structural attributes of this compound make it a promising starting point for the development of novel molecular probes.

The synthesis of such probes would typically involve the covalent attachment of a reporter group (e.g., a fluorophore) and a recognition element to the core scaffold. The recognition element would provide specificity for a biological target, while the reporter group would enable detection.

Table 2: Hypothetical Molecular Probes Derived from this compound

Probe TypeReporter GroupRecognition ElementProposed Synthetic Linkage
Fluorescent Probe Dansyl Chloride-Amide bond via the carboxylic acid derivative
Biotinylated Affinity Probe Biotin (B1667282)-Amide bond via the carboxylic acid derivative
Targeted Imaging Agent Near-Infrared (NIR) DyeFolic AcidClick chemistry conjugation (post-derivatization)

For instance, the carboxylic acid derivative of this compound could be coupled to a fluorescent dye, such as dansyl chloride, to create a fluorescent probe. The photophysical properties of such a probe would be influenced by the electronic nature of the pyridine ring.

Furthermore, by incorporating a biotin moiety, an affinity-based probe could be synthesized. Such a probe would be invaluable for identifying the binding partners of molecules containing the 2-methylpyridin-4-yl)acetate scaffold through techniques like affinity purification coupled with mass spectrometry.

The development of more advanced chemical tools, such as targeted imaging agents, could be achieved by combining the strategies for bioorthogonal derivatization with the attachment of targeting ligands. For example, a "clickable" derivative of this compound could be conjugated to folic acid, a well-known targeting ligand for cancer cells that overexpress the folate receptor. Subsequent attachment of an imaging agent, such as a near-infrared (NIR) dye, via another click reaction would yield a trimodal probe for targeted cancer imaging.

Future Research Trajectories and Emerging Methodologies for Pyridylacetate Derivatives

Exploration of Asymmetric Synthesis Routes

The creation of enantiomerically pure compounds is a cornerstone of modern drug development, making the asymmetric synthesis of pyridylacetate derivatives a critical research area. The challenge lies in controlling stereochemistry at a carbon center adjacent to the pyridine (B92270) ring. numberanalytics.com Future research is focused on several promising strategies:

Chiral Catalysis : The use of transition metal complexes with chiral ligands is a powerful method for enantioselective synthesis. numberanalytics.com For instance, rhodium- and iridium-based catalysts have shown great promise. A Rh-TangPhos complex has been successfully used in the asymmetric hydrogenation of 3-substituted pyridine derivatives. researchgate.net Similarly, iridium-catalyzed enantioselective hydrogenation is a key step in the synthesis of long-acting local anesthetics like ropivacaine (B1680718) and levobupivacaine. researchgate.net The development of novel pyridine-oxazoline (PyOX) ligands, themselves chiral, is expected to expand the toolkit for metal-catalyzed asymmetric transformations. rsc.org

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach offers a reliable, albeit less atom-economical, method for achieving high stereoselectivity.

Biocatalytic Approaches : Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Phenylalanine ammonia (B1221849) lyases (PALs) are being explored for the enantioselective synthesis of non-natural amino acids, including pyridylalanine derivatives. researchgate.net In one notable example, a bacterial PAL from Anabaena variabilis demonstrated high activity and excellent enantioselectivity (>99% ee) in synthesizing non-natural amino acids. researchgate.net Furthermore, a scalable process combining hydrogenolysis with enzymatic decarboxylation has been developed for the asymmetric synthesis of (R)-α-heteroaryl propionic acids, a class of compounds closely related to pyridylacetates. acs.org

Integration into Flow Chemistry Systems

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, is rapidly gaining traction for the synthesis of pyridine derivatives. numberanalytics.com This technology offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or exothermic conditions. numberanalytics.comorganic-chemistry.org

Key applications and future trends include:

Enhanced Synthesis Protocols : The Bohlmann–Rahtz pyridine synthesis has been successfully transferred to a microwave flow reactor, enabling a one-step process for producing trisubstituted pyridines without isolating intermediates. beilstein-journals.orgresearchgate.net This method combines Michael addition and cyclodehydration efficiently. beilstein-journals.orgresearchgate.net

Improved Safety and Scalability : A continuous flow microreactor using a titanium silicalite (TS-1) catalyst has been developed for the N-oxidation of pyridine derivatives. organic-chemistry.org This system demonstrated high stability, operating for over 800 hours while maintaining catalyst activity, and achieved yields up to 99% with significantly shorter reaction times than batch processes. organic-chemistry.org Such systems are inherently safer and more suitable for large-scale industrial production. organic-chemistry.org

Autonomous Self-Optimization : A frontier in this area is the development of autonomous self-optimizing flow systems. Such a machine has been built to rapidly identify optimal reaction conditions for the synthesis of PyOX ligands, showcasing the potential of integrating artificial intelligence with chemical synthesis to accelerate discovery and process development. rsc.org

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry represent emerging frontiers for the derivatization of pyridines, offering novel reactivity under mild conditions. numberanalytics.com

Photochemical Methods : The irradiation of pyridine derivatives can lead to remarkable structural transformations. scilit.comnih.gov A recent breakthrough demonstrated the C3-selective hydroxylation of pyridines by leveraging the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free method is notable for its operational simplicity and compatibility with a wide range of functional groups, providing a powerful tool for late-stage functionalization of complex molecules. nih.gov The study of photochemical transformations of pyridinium (B92312) salts continues to uncover complex rearrangements that can be exploited in synthesis. researchgate.net

Electrochemical Synthesis : Electrochemistry provides a reagent-free method to drive redox reactions. researchgate.net A significant recent development is the direct carboxylation of pyridines with CO2, where the reaction's site selectivity can be controlled by the choice of the electrochemical cell. nih.gov Using a divided cell leads to C5-carboxylation, whereas an undivided cell promotes C4-carboxylation. nih.gov This strategy is compatible with numerous functional groups sensitive to standard reducing conditions. nih.gov Additionally, a metal-free electrochemical method for the C4-selective C-H deuteration of pyridine derivatives using D2O as the deuterium (B1214612) source has been developed, highlighting an environmentally friendly approach to isotopic labeling. nih.gov

Development of Novel Catalytic Systems for Derivatization

The development of new catalysts is central to improving the synthesis of pyridylacetate derivatives. Research is moving beyond traditional palladium catalysis toward more sustainable and efficient systems. acs.org

Heterogeneous Catalysis : Solid-supported catalysts are highly attractive due to their ease of separation and recyclability. numberanalytics.com Zeolites and metal-organic frameworks (MOFs) have been explored for pyridine synthesis through reactions like alkylation and acylation. numberanalytics.com The TS-1/H2O2 system used in a packed-bed microreactor for N-oxidation is a prime example of a highly efficient heterogeneous catalytic process. organic-chemistry.org

Multicomponent Reactions : Advanced one-pot multicomponent reactions offer an efficient and atom-economical route to complex molecules. The Guareschi–Thorpe reaction, for instance, has been improved to synthesize hydroxy-cyanopyridines in a user-friendly and eco-friendly aqueous medium, using ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter. researchgate.netnih.gov

Electrocatalysis and Photocatalysis : As mentioned previously, the use of electricity or light to drive catalytic cycles is a rapidly growing field. numberanalytics.com Visible-light photocatalysis can facilitate pyridine synthesis through radical-mediated pathways, while electrocatalysis can drive reactions via electrochemical oxidation or reduction, often with high selectivity and under mild conditions. numberanalytics.com

Advanced Characterization Techniques for Reaction Monitoring

While standard techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FTIR remain essential for structural confirmation of final products nih.gov, there is a growing need for advanced methods that allow for real-time monitoring of reaction progress and mechanistic investigation.

In-situ Spectroscopy : Techniques such as in-situ FTIR and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products within a reaction vessel, enabling precise control and optimization, especially in flow chemistry systems.

Ion Mobility Spectrometry (IMS) : For applications requiring high sensitivity, IMS has been shown to be an extremely rapid and sensitive technique for detecting pyridine vapors at trace levels (parts per billion). researchgate.net Coupled with photoionization detection (PID), it allows for real-time monitoring, which could be adapted for process control or safety applications in a manufacturing environment. researchgate.net

Cyclic Voltammetry (CV) : In the context of electrochemical synthesis, CV is a crucial tool for studying reaction mechanisms. It provides data on redox potentials and helps identify key intermediates, as demonstrated in the mechanistic studies of the electrochemical deuteration of pyridine derivatives. nih.gov

Sustainable Synthetic Approaches and Biocatalysis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridylacetate derivatives, with a dual focus on using renewable feedstocks and employing environmentally benign catalytic methods. ijpsonline.comnih.govresearchgate.net

Green Chemistry Protocols : Methodologies are being developed that utilize environmentally friendly solvents like water and ethanol, or even solvent-free conditions. ijpsonline.comnih.gov Multicomponent reactions, which increase atom economy by combining several steps into one pot, are a key part of this trend. nih.govresearchgate.net The advanced Guareschi–Thorpe synthesis in an aqueous buffer is an excellent example of a green, user-friendly approach. nih.gov

Biomass as a Feedstock : Researchers are exploring the use of biomass-derived materials as renewable starting points for pyridine synthesis. numberanalytics.com For example, lignin-derived guaiacols can be converted into 3-alkylsubstituted pyridines through biocatalytic processes, offering a sustainable alternative to fossil fuel-based feedstocks. ukri.org

Biocatalysis : The use of enzymes is a cornerstone of sustainable synthesis, offering high selectivity under mild conditions. mdpi.commdpi.com Biocatalysis is not only used for asymmetric synthesis but also for a range of other transformations. nih.govresearchgate.net Research is focused on discovering new enzymes and engineering existing ones to broaden their substrate scope. mdpi.com Lipases, nitrilases, and ene-reductases are among the enzymes being employed to create complex chiral molecules and bypass multi-step chemical processes, significantly shortening synthetic routes. mdpi.comnih.gov A key research aim is to develop biocatalytic routes from sustainable sources to valuable pyridine and piperidine (B6355638) intermediates for the pharmaceutical industry. ukri.org

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-methylpyridin-4-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization followed by esterification. For example, analogous compounds like Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate are synthesized via oxadiazole ring formation using carbodiimide coupling reagents (e.g., EDC·HCl) and subsequent esterification . Key factors include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalyst selection (e.g., cesium carbonate for deprotonation). Yield optimization often requires iterative adjustments to stoichiometry and purification methods like column chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • NMR : Proton and carbon NMR identify substitution patterns on the pyridine ring and acetate group. For example, the methyl group at the pyridine’s 2-position shows distinct deshielding in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • HPLC : Purity assessment (>95%) is achieved using reverse-phase columns (C18) with UV detection at 254 nm, referencing retention times against standards .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXTL provides precise bond lengths, angles, and torsion angles, essential for confirming regiochemistry. For instance, crystallographic analysis of Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate resolved its planar oxadiazole ring and non-covalent interactions (e.g., π-π stacking) . Data collection at 291 K with a Bruker D8 VENTURE diffractometer and refinement (R-factor <0.05) ensure accuracy .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring in this compound?

Steric effects from the 2-methyl group can hinder electrophilic substitution. Strategies include:

  • Directed ortho-metalation : Using LDA (lithium diisopropylamide) to deprotonate specific positions .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity under controlled conditions .
  • Protecting groups : Temporary protection of the acetate ester with tert-butyl groups reduces steric interference during pyridine modification .

Q. How do structural modifications of this compound influence its biological activity?

The oxadiazole and pyridine moieties are critical for interactions with biological targets. For example:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro) on the oxadiazole ring show enhanced inhibition of bacterial enzymes .
  • Enzyme inhibition : The acetate ester’s hydrolysis to a carboxylic acid improves binding to active sites (e.g., cyclooxygenase-2) . Quantitative structure-activity relationship (QSAR) models and molecular docking (using AutoDock Vina) can predict bioactivity trends .

Q. How can conflicting data on the compound’s solubility and log P values be reconciled?

Discrepancies arise from measurement methods (e.g., shake-flask vs. HPLC). Standardized protocols using the following are recommended:

  • Shake-flask method : Direct measurement in buffered solutions (pH 7.4) .
  • Chromatographic determination : Correlation between retention time and log P via calibration with known standards .
  • Computational tools : Software like MarvinSketch predicts log P (e.g., 1.2–1.5 for this compound) based on fragment contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.